![molecular formula C22H28N2O2 B1224470 N,N'-bis(3-phenylpropyl)butanediamide](/img/structure/B1224470.png)
N,N'-bis(3-phenylpropyl)butanediamide
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Overview
Description
N,N'-bis(3-phenylpropyl)butanediamide is a fatty amide.
Scientific Research Applications
1. Anion Recognition and Binding
N,N'-bis(3-phenylpropyl)butanediamide derivatives have shown promise in anion recognition studies. N,N′-diarylalkanediamides, closely related compounds, were synthesized from aliphatic dicarboxylic acids and studied for their anion binding capabilities in solvents like DMSO and acetonitrile. These studies, focusing on selective fluoride recognition by similar compounds, are significant for developing new sensors and recognition systems (Wagner-Wysiecka & Łukasik, 2012).
2. Coordination Polymers and Metal Ion Interactions
Research on coordination polymers using similar compounds as ligands provides insight into metal ion interactions and structural versatility. A study using bis(3-pyridyl)butanediamide with metal ions like Cu(II) and Cd(II) revealed how such ligands can influence the formation of one-dimensional and two-dimensional networks, emphasizing the potential of these compounds in material science (Suman et al., 2014).
3. Synthesis of Novel Compounds and Their Applications
The versatility of N,N'-bis(3-phenylpropyl)butanediamide derivatives extends to the synthesis of novel compounds with potential applications. For instance, the synthesis of metal complexes with 2-Phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide ligand demonstrated its role in creating compounds with enhanced antifungal activity, highlighting its potential in medicinal chemistry and drug design (Shiekh et al., 2014).
4. Self-Assembly in Supramolecular Chemistry
The self-assembly properties of compounds related to N,N'-bis(3-phenylpropyl)butanediamide are also of interest. For example, bis(imidazolium) cations based on butanediamide structures have been shown to form [2]pseudorotaxanes with pillar[5]arene, indicating potential applications in the design of molecular machines and dynamic systems (Li et al., 2010).
properties
Product Name |
N,N'-bis(3-phenylpropyl)butanediamide |
---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,N'-bis(3-phenylpropyl)butanediamide |
InChI |
InChI=1S/C22H28N2O2/c25-21(23-17-7-13-19-9-3-1-4-10-19)15-16-22(26)24-18-8-14-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,23,25)(H,24,26) |
InChI Key |
WSBDCQQEFPJAKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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